1,4-Naphthalenedione, 2-(1-oxopropyl)-
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Overview
Description
2-Propionylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a naphthalene ring system with a propionyl group at the 2-position and a quinone moiety at the 1,4-positions. Naphthoquinones are known for their redox properties, making them valuable in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propionylnaphthalene-1,4-dione typically involves the introduction of a propionyl group to a naphthoquinone precursor. One common method is the Friedel-Crafts acylation of naphthoquinone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of 2-Propionylnaphthalene-1,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using recyclable catalysts and minimizing waste, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Propionylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: Reduction of the quinone group can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts acylation or alkylation reactions typically use aluminum chloride or other Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
2-Propionylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its redox properties make it useful in studying cellular redox processes and as a potential therapeutic agent.
Medicine: Naphthoquinone derivatives, including 2-Propionylnaphthalene-1,4-dione, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propionylnaphthalene-1,4-dione involves its redox properties. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The compound can also interact with various cellular targets, including enzymes and proteins involved in redox regulation .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2-Hydroxy-1,4-naphthoquinone:
Juglone: A naturally occurring naphthoquinone with antimicrobial and allelopathic properties.
Uniqueness
2-Propionylnaphthalene-1,4-dione is unique due to the presence of the propionyl group, which can influence its reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound .
Properties
CAS No. |
14777-30-1 |
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Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-propanoylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O3/c1-2-11(14)10-7-12(15)8-5-3-4-6-9(8)13(10)16/h3-7H,2H2,1H3 |
InChI Key |
RDZZFOBERIJIJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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